molecular formula C16H24O3 B098288 Acetic acid, (4-octylphenoxy)- CAS No. 15234-85-2

Acetic acid, (4-octylphenoxy)-

Cat. No.: B098288
CAS No.: 15234-85-2
M. Wt: 264.36 g/mol
InChI Key: DWUYSEMDJQMICY-UHFFFAOYSA-N
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Description

Acetic acid, (4-octylphenoxy)-: is an organic compound with the molecular formula C16H24O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 4-octylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of acetic acid, (4-octylphenoxy)- typically begins with 4-octylphenol and a suitable acetic acid derivative such as bromoacetic acid or chloroacetic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure acetic acid, (4-octylphenoxy)-.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of acetic acid, (4-octylphenoxy)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products.

    Continuous Flow Reactors: In some cases, continuous flow reactors are used to enhance the efficiency of the synthesis process. These reactors allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetic acid, (4-octylphenoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert acetic acid, (4-octylphenoxy)- to alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or other suitable bases.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Acetic acid, (4-octylphenoxy)- is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

Medicine:

    Drug Development: Acetic acid, (4-octylphenoxy)- is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Surfactants: The compound is used in the formulation of surfactants and emulsifiers for various industrial applications.

    Polymer Additives: It is incorporated into polymers to enhance their properties, such as flexibility and durability.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Acetic acid, (4-octylphenoxy)- can act as an inhibitor of specific enzymes, affecting their activity and modulating biochemical pathways.

    Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Acetic acid, (4-nonylphenoxy)-: Similar structure with a nonyl group instead of an octyl group.

    Acetic acid, (4-decylphenoxy)-: Similar structure with a decyl group instead of an octyl group.

    Acetic acid, (4-dodecylphenoxy)-: Similar structure with a dodecyl group instead of an octyl group.

Uniqueness:

    Hydrophobicity: The octyl group imparts unique hydrophobic properties to the compound, influencing its solubility and interactions with other molecules.

    Reactivity: The presence of the phenoxy group enhances the reactivity of the compound in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-octylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)19-13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUYSEMDJQMICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165003
Record name Acetic acid, (4-octylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15234-85-2
Record name Acetic acid, (4-octylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015234852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-octylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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